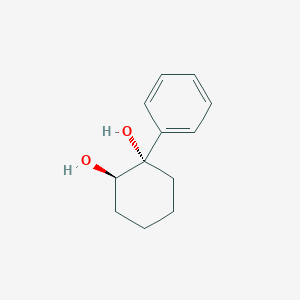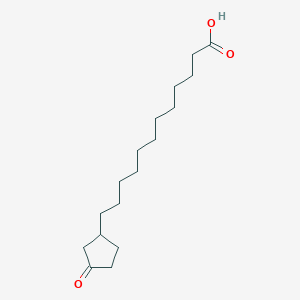
12-(3-Oxocyclopentyl)dodecanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(3-Oxocyclopentyl)dodecanoic Acid is a specialized organic compound belonging to the class of dodecanoic acid derivatives. This compound is characterized by the presence of a cyclopentyl ring with a ketone group at the third position, attached to a dodecanoic acid chain. Dodecanoic acid derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-(3-Oxocyclopentyl)dodecanoic Acid typically involves the reaction of dodecanoic acid with cyclopentanone under specific conditions. One common method includes the use of a catalyst to facilitate the formation of the cyclopentyl ring. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield .
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis method, which simplifies the process and enhances the yield. This method includes the heating reaction of dodecanoic acid with cyclopentanone in the presence of a suitable catalyst, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 12-(3-Oxocyclopentyl)dodecanoic Acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions at the cyclopentyl ring or the dodecanoic acid chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentyl or dodecanoic acid derivatives.
Scientific Research Applications
12-(3-Oxocyclopentyl)dodecanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 12-(3-Oxocyclopentyl)dodecanoic Acid involves its interaction with specific molecular targets and pathways. The ketone group in the cyclopentyl ring plays a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Dodecanoic Acid (Lauric Acid): Known for its antimicrobial and antiviral properties.
12-Hydroxydodecanoic Acid: A hydroxy acid with potential therapeutic applications.
12-Bromododecanoic Acid: A halogenated derivative with unique chemical properties.
Uniqueness: 12-(3-Oxocyclopentyl)dodecanoic Acid is unique due to the presence of the cyclopentyl ring with a ketone group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other dodecanoic acid derivatives and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C17H30O3 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
12-(3-oxocyclopentyl)dodecanoic acid |
InChI |
InChI=1S/C17H30O3/c18-16-13-12-15(14-16)10-8-6-4-2-1-3-5-7-9-11-17(19)20/h15H,1-14H2,(H,19,20) |
InChI Key |
YNMZKUOYAKJFQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1CCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


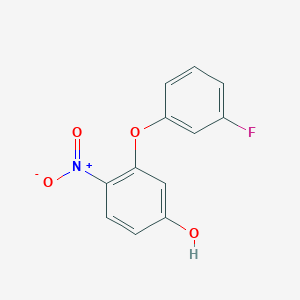
![n-(4-Bromo-2-fluorophenyl)-n'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B13725506.png)
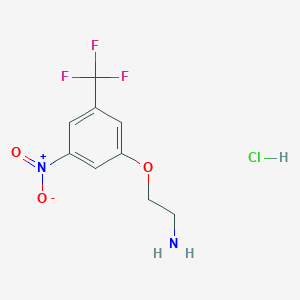
![3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13725519.png)
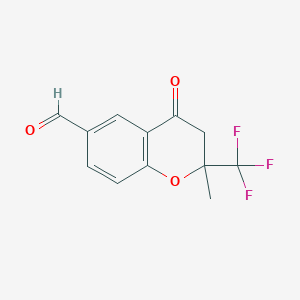
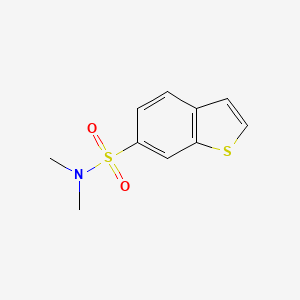
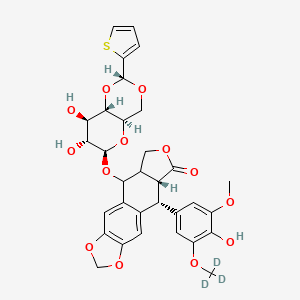
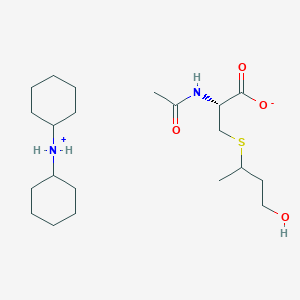
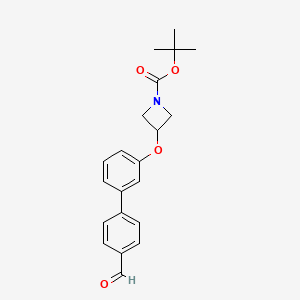
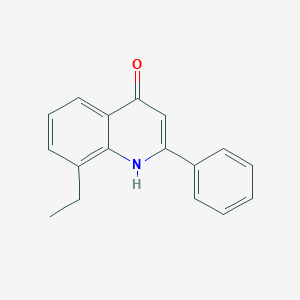
![[2-(2-Bromo-phenyl)-ethyl]-cyclobutyl-amine](/img/structure/B13725541.png)
![(R)-8-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725547.png)

